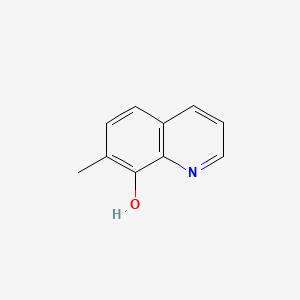

7-Methylquinolin-8-ol

Description

BenchChem offers high-quality 7-Methylquinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylquinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOZEWPJSYBORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344104 | |

| Record name | 7-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-68-4 | |

| Record name | 7-Methyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5541-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 7-Methylquinolin-8-ol from m-Toluidine

Abstract

This technical guide provides an in-depth protocol for the synthesis of 7-Methylquinolin-8-ol, a valuable quinoline derivative, using m-toluidine as the primary starting material. The core of this synthesis is the Skraup-Doebner-von Miller reaction, a robust and classical method for constructing the quinoline scaffold. This document details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines methods for purification and characterization, and addresses critical safety considerations. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Theoretical Background

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2] 7-Methylquinolin-8-ol, in particular, serves as a key intermediate for more complex molecular architectures.[3]

The synthesis described herein employs the Skraup reaction, a venerable method dating back to 1880, which condenses an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent to form the quinoline ring system.[4][5] The use of m-toluidine as the aromatic amine leads to the formation of a methyl-substituted quinoline.

The Skraup-Doebner-von Miller Reaction Mechanism

The reaction proceeds through a series of well-established steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[6][7] This is the crucial three-carbon unit that will form the pyridine ring portion of the quinoline.

-

Michael Addition: The amino group of m-toluidine performs a conjugate (Michael) addition to the acrolein intermediate.[7]

-

Electrophilic Cyclization: Under the strongly acidic conditions, the intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks the protonated carbonyl group, leading to ring closure.[6][8]

-

Dehydration and Oxidation: The resulting dihydroquinoline intermediate is not stable and readily dehydrates. A dedicated oxidizing agent is then required to aromatize the newly formed heterocyclic ring, yielding the final quinoline product.[7][8]

A critical aspect of using a meta-substituted aniline like m-toluidine is the regioselectivity of the cyclization. The cyclization can occur either ortho or para to the methyl group. Electrophilic substitution is sterically hindered at the position between the two substituents (C-2), and the methyl group directs ortho and para. This results in cyclization occurring at the C-2 and C-6 positions, leading to a mixture of 7-methylquinoline and 5-methylquinoline, typically in a 2:1 ratio.[1]

Experimental Protocol

This protocol is adapted from established Skraup synthesis methodologies and is designed for laboratory-scale preparation.[1][9]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| m-Toluidine | C₇H₉N | 107.15 | 50.5 g | 0.47 |

| Glycerol (99%) | C₃H₈O₃ | 92.09 | 83.5 g | 0.91 |

| Arsenic Pentoxide* | As₂O₅ | 229.84 | ~60 g | ~0.26 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 150 mL | ~2.75 |

| Sodium Hydroxide | NaOH | 40.00 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~600 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

*See Section 4 for critical safety information and potential alternative oxidizing agents.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a powerful mechanical stirrer, a reflux condenser, and a dropping funnel, add m-toluidine (50.5 g), glycerol (83.5 g), and arsenic pentoxide (60 g). Perform this in a certified chemical fume hood.

-

Acid Addition: Begin vigorous stirring to create a homogeneous slurry. Through the dropping funnel, add concentrated sulfuric acid (150 mL) slowly and carefully over at least 30-45 minutes. The reaction is highly exothermic; use an ice-water bath to maintain the internal temperature below 120°C during the addition.[1]

-

Heating and Reflux: Once the acid addition is complete, remove the ice bath. Heat the mixture gently using a heating mantle. The reaction will become self-sustaining and begin to boil.[10] Control the heating to maintain a steady reflux for 3-4 hours. The mixture will darken significantly and become viscous.

-

Quenching and Basification: Allow the reaction mixture to cool to room temperature. Very cautiously, pour the thick, dark mixture into a large beaker containing 1 L of crushed ice and water. Once the mixture has cooled, slowly neutralize it by adding a concentrated solution of sodium hydroxide (e.g., 50% w/v) with external cooling. The goal is to make the solution strongly alkaline (pH > 10). This step is also highly exothermic.

-

Workup and Extraction: The product is typically isolated from the tarry mixture by steam distillation.[10] Transfer the alkaline mixture to a steam distillation apparatus and distill until the distillate is no longer cloudy.

-

Isolation: Collect the distillate and extract it three times with diethyl ether (3 x 200 mL).[1] Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting oil contains a mixture of 7-methylquinoline and 5-methylquinoline.[1] This mixture can be purified by vacuum distillation. Collect the fraction boiling at approximately 91°C at 3 mmHg.[1]

Characterization of 7-Methylquinoline

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule.

-

Expected ¹H NMR Peaks (500 MHz, CDCl₃) for 7-Methylquinoline: δ 8.85 (d, 1H), 8.07 (d, 1H), 7.88 (s, 1H), 7.68 (d, 1H), 7.35 (m, 2H), 2.55 (s, 3H).[1]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for confirming the molecular weight (m/z = 143.19 for C₁₀H₉N) and assessing the ratio of the 7-methyl and 5-methyl isomers in the product mixture.

Safety Considerations and Alternative Reagents

The Skraup synthesis is notoriously hazardous and requires stringent safety protocols.

-

Exothermic Reaction: The reaction is highly exothermic and can become violent if the initial addition of sulfuric acid is too rapid or cooling is inadequate.[4][7] Always add the acid slowly with efficient stirring and cooling.

-

Arsenic Pentoxide Toxicity: Arsenic pentoxide is extremely toxic if ingested or inhaled, and is a known carcinogen.[11][12][13] It must be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, within a fume hood.

-

Alternative Oxidizing Agents: Due to the high toxicity of arsenic compounds, researchers have explored alternatives.

-

Nitrobenzene: Often used in the classic Skraup synthesis, it can serve as both the solvent and the oxidizing agent. However, the reaction can be even more vigorous.[4]

-

Sodium m-nitrobenzenesulfonate: A solid, easier-to-handle alternative that has been used successfully.[1]

-

Iodine: Can be used in catalytic amounts, offering a milder option.[10]

-

Ionic Liquids: Modern approaches have used certain ionic liquids which can act as the catalyst and may not require an additional oxidizing agent, representing a greener alternative.[5]

-

Visualization of Synthesis and Workflow

Reaction Mechanism Diagram

Caption: Simplified mechanism of the Skraup synthesis of methylquinolines.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

- Eisch, J. J., & Dluzniewski, T. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry, 54(6), 1269–1274.

-

Scilit. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

- Eisch, J. J., & Sanchez, R. (1986). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated anils to quinolines. The Journal of Organic Chemistry, 51(10), 1848-1854.

-

Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

- Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

-

ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.

- Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), 179-182.

-

Semantic Scholar. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

- Nakamura, I., & Yamamoto, Y. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 990.

- Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.

- Unknown. (n.d.).

-

PubChem. (n.d.). Arsenic pentoxide. Retrieved from [Link]

-

Semantic Scholar. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

- NICNAS. (2013). Arsenic pentoxide and arsenic acid: Human Health Tier II assessment.

-

Wikipedia. (n.d.). Arsenic pentoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Arsenic pentoxide – Knowledge and References. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

- Kanizsai, I., Madacsi, R., Hackler, L. Jr., Gyuris, M., Szebeni, G. J., Huzian, O., & Puskas, L. G. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1934.

- Kanizsai, I., Madacsi, R., Hackler, L. Jr., Gyuris, M., Szebeni, G. J., Huzian, O., & Puskas, L. G. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1934.

Sources

- 1. brieflands.com [brieflands.com]

- 2. repository.brieflands.com [repository.brieflands.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. uop.edu.pk [uop.edu.pk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Arsenic pentoxide - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-Methylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful candidates are built. This guide delves into the core physicochemical characteristics of 7-Methylquinolin-8-ol, a substituted quinoline derivative with potential for further investigation in medicinal chemistry.

It is important to note at the outset that while the theoretical framework and computational data for 7-Methylquinolin-8-ol are accessible, specific, experimentally determined values for several key properties are not widely available in the public domain. This guide, therefore, adopts a dual approach. Firstly, it provides a thorough analysis of the predicted and known structural and electronic properties of 7-Methylquinolin-8-ol. Secondly, it leverages the well-characterized parent compound, 8-hydroxyquinoline, as a comparative benchmark to infer the likely impact of the 7-methyl substitution.

Crucially, this document serves as a practical manual, offering detailed, field-proven experimental protocols for the determination of critical parameters such as pKa and aqueous solubility. By equipping researchers with these robust methodologies, this guide aims to empower the scientific community to fill the existing data gaps and unlock the full potential of 7-Methylquinolin-8-ol and its analogs.

Molecular Structure and Core Attributes

7-Methylquinolin-8-ol is a heterocyclic aromatic compound featuring a quinoline core, which is a fused bicyclic system comprising a benzene ring and a pyridine ring. A hydroxyl (-OH) group is located at position 8, and a methyl (-CH3) group is at position 7.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem |

| CAS Number | 5541-68-4 | PubChem |

| IUPAC Name | 7-methylquinolin-8-ol | PubChem |

The strategic placement of the hydroxyl and methyl groups on the quinoline scaffold is expected to significantly influence its electronic distribution, lipophilicity, and metal-chelating properties, which are hallmarks of the 8-hydroxyquinoline family of compounds.[1]

Ionization Behavior: The Critical Role of pKa

The acid dissociation constant (pKa) is a paramount parameter in drug development, governing a molecule's charge state at a given pH. This, in turn, dictates its solubility, permeability across biological membranes, and potential for target engagement. 7-Methylquinolin-8-ol possesses two ionizable centers: the phenolic hydroxyl group and the pyridine nitrogen.

The introduction of a methyl group at the 7-position is anticipated to have a modest electron-donating effect through hyperconjugation. This would be expected to slightly increase the basicity of the pyridine nitrogen (leading to a slightly higher pKa₁) and slightly decrease the acidity of the hydroxyl group (leading to a slightly higher pKa₂). However, without experimental verification, these remain informed predictions.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely accepted method for the accurate determination of pKa values.[3] The underlying principle involves the gradual titration of a solution of the compound with a strong acid or base and monitoring the corresponding change in pH.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 7-Methylquinolin-8-ol in a suitable co-solvent (e.g., methanol or DMSO) due to its presumed low aqueous solubility, and then dilute with water to a known concentration (e.g., 1 mM). The final co-solvent concentration should be kept to a minimum (e.g., <10%) to minimize its effect on the apparent pKa.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

-

Titration Process: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyridine nitrogen, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the hydroxyl group. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. For more precise results, the first or second derivative of the titration curve can be plotted to accurately identify the equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile: A Key Determinant of Bioavailability

Aqueous solubility is a critical factor influencing the absorption and bioavailability of a drug candidate.[4] The lipophilic nature of the quinoline ring system suggests that 7-Methylquinolin-8-ol will have limited solubility in water.

The computed XLogP3-AA value of 2.2 for 7-Methylquinolin-8-ol indicates a moderate level of lipophilicity. The addition of the methyl group at the 7-position, compared to the parent 8-hydroxyquinoline (XLogP3-AA ≈ 1.9), likely contributes to a slight increase in lipophilicity and, consequently, a potential decrease in aqueous solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of solid 7-Methylquinolin-8-ol to a series of glass vials containing the solvent of interest (e.g., purified water, phosphate-buffered saline at various pH values).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of 7-Methylquinolin-8-ol in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

Caption: Workflow for the shake-flask solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 7-Methylquinolin-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum for 7-Methylquinolin-8-ol is available on PubChem.[6] The spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule, confirming the asymmetry of the structure. The chemical shifts of the aromatic carbons will be in the downfield region (typically 110-160 ppm), with the carbon attached to the hydroxyl group (C8) and the carbons of the pyridine ring showing characteristic shifts. The methyl carbon will appear in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 7-Methylquinolin-8-ol would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

-

Aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region.

-

C-O stretching of the phenolic hydroxyl group around 1200 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The quinoline ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum of 7-Methylquinolin-8-ol in a suitable solvent (e.g., ethanol or methanol) is expected to show multiple absorption bands characteristic of the π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity and pH.

Melting and Boiling Points

Experimentally determined melting and boiling points for 7-Methylquinolin-8-ol are not widely reported. For comparison, the related compound 2-methyl-8-hydroxyquinoline has a reported melting point of 73.8 °C and a boiling point of 64-65 °C at a reduced pressure of 0.2 Torr.[6] The position of the methyl group can influence the crystal packing and intermolecular forces, so the melting and boiling points of the 7-methyl isomer may differ.

Conclusion and Future Directions

7-Methylquinolin-8-ol presents an intriguing scaffold for further exploration in drug discovery and materials science. While computational data provides a solid foundation, this guide highlights the current gap in publicly available, experimentally determined physicochemical data. The provided protocols for pKa and solubility determination offer a clear path for researchers to characterize this molecule and its analogs comprehensively.

Future work should focus on the experimental determination of the key physicochemical properties outlined in this guide. Such data will be invaluable for building robust structure-activity relationships (SAR) and for the rational design of novel 8-hydroxyquinoline derivatives with optimized drug-like properties.

References

- Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal of Pharmacy and Biological Sciences.

-

Shake-Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (URL: [Link])

-

PubChem. 7-Methylquinolin-8-ol. (URL: [Link])

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (URL: [Link])

-

PubChem. Quinoline. (URL: [Link])

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (URL: [Link])

-

Comparative Properties of Some Methyl Substituted 8-Quinolinols | Journal of the American Chemical Society. (URL: [Link])

-

Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - MDPI. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

-

8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - MDPI. (URL: [Link])

-

2-Methyl-8-hydroxyquinoline - Common Chemistry - CAS.org. (URL: [Link])

-

Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening[v1] | Preprints.org. (URL: [Link])

-

Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3) - Cheméo. (URL: [Link])

- WO2016162706A1 - Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof - Google P

-

ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (URL: [Link])

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (URL: [Link])

-

SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. (URL: [Link])

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (URL: [Link])

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. (URL: [Link])

Sources

- 1. An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. brieflands.com [brieflands.com]

An In-depth Technical Guide to 7-Methylquinolin-8-ol (CAS 5541-68-4): Properties, Synthesis, and Applications in Metal Chelation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Methyl Substituent on the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in coordination chemistry and medicinal drug development, renowned for its potent metal-chelating properties.[1] The introduction of substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a key derivative, 7-Methylquinolin-8-ol (CAS 5541-68-4), a molecule where the addition of a methyl group at the 7-position sterically and electronically influences the core 8-hydroxyquinoline structure. This modification can impact lipophilicity, pKa, and the stability of its metal complexes, thereby modulating its efficacy and selectivity in various applications.[2] This document serves as a comprehensive technical resource, providing insights into its synthesis, physicochemical properties, and detailed protocols for its application in metal chelation, aimed at empowering researchers in their scientific endeavors.

Physicochemical Properties of 7-Methylquinolin-8-ol

The fundamental characteristics of 7-Methylquinolin-8-ol are crucial for its application in research and development. The methyl group, being electron-donating, can influence the acidity of the hydroxyl group and the basicity of the quinoline nitrogen, which in turn affects its metal-binding affinities.

| Property | Value | Source |

| CAS Number | 5541-68-4 | [3] |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [3] |

| IUPAC Name | 7-methylquinolin-8-ol | [3] |

| Synonyms | 7-Methyl-8-quinolinol, 8-Hydroxy-7-methylquinoline | [3] |

| Aqueous Solubility | Low (qualitative) | [4] |

| pKa | Data not available in searched literature. | |

| Melting Point | Not specified in searched literature. | |

| Boiling Point | Not specified in searched literature. |

Note: While specific experimental data for the pKa and aqueous solubility of 7-Methylquinolin-8-ol were not found in the surveyed literature, the general low aqueous solubility of methylated quinolines is a known characteristic.[4] Researchers can determine these values experimentally using the protocols outlined in a later section.

Synthesis of 7-Methylquinolin-8-ol: A Multi-step Approach

A robust and selective synthesis of 7-Methylquinolin-8-ol can be achieved through a three-step process starting from m-toluidine. This pathway involves the Skraup synthesis to form the quinoline core, followed by regioselective nitration and subsequent conversion of the nitro group to a hydroxyl group.

Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic method for constructing the quinoline ring system.[5] In this step, m-toluidine is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., m-nitrobenzene-sulfonate) to yield a mixture of 7-methylquinoline and 5-methylquinoline.[6]

Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzene-sulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).[6]

-

Cool the mixture in an ice bath.

-

Slowly add a pre-cooled solution of 98% sulfuric acid (2.7 mol) in water (61.5 g) dropwise while stirring vigorously.[6] Maintain the temperature with the ice bath to control the exothermic reaction.[6]

-

After the addition is complete, heat the reaction mixture to initiate the reaction, which is often vigorous.

-

Upon completion of the reaction (monitored by TLC), the mixture is worked up to isolate the methylquinoline isomers. The resulting product is a mixture of 7-methylquinoline and 5-methylquinoline, which can be used in the next step without further purification.[6]

Step 2: Regioselective Nitration to 7-Methyl-8-nitroquinoline

The subsequent nitration of the methylquinoline mixture selectively yields 7-methyl-8-nitroquinoline. The directing effects of the methyl group and the quinoline nitrogen favor substitution at the C-8 position of the 7-methyl isomer.[7]

Protocol:

-

To a mechanically stirred mixture of 7-methylquinoline (0.398 mol, from the previous step) and 142.5 mL of concentrated sulfuric acid, add a solution of 28.5 mL of fuming nitric acid and 85.5 mL of 98% sulfuric acid dropwise at -5°C.[6]

-

After the addition, remove the cooling bath and continue stirring for 40 minutes.[6]

-

Pour the reaction mixture over ice and allow it to dissolve completely.[6]

-

Collect the precipitated 7-methyl-8-nitroquinoline by vacuum filtration. Further precipitation can be induced by adding more cold water to the filtrate and refrigerating overnight.[6]

Step 3: Conversion to 7-Methylquinolin-8-ol

The final step involves the conversion of the nitro group to a hydroxyl group. This is a standard transformation in organic synthesis and can be achieved in two stages: reduction of the nitro group to an amine, followed by diazotization and hydrolysis.

Protocol:

-

Reduction to 7-Methylquinolin-8-amine: The 7-methyl-8-nitroquinoline can be reduced to 7-methylquinolin-8-amine using standard methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or with a reducing agent like tin(II) chloride in hydrochloric acid.

-

Diazotization and Hydrolysis:

-

Dissolve the 7-methylquinolin-8-amine in a cold, aqueous acidic solution (e.g., H₂SO₄ or HCl).

-

Add a solution of sodium nitrite (NaNO₂) dropwise at a low temperature (0-5°C) to form the diazonium salt.

-

Heat the solution of the diazonium salt. The diazonium group will be hydrolyzed to a hydroxyl group, yielding 7-Methylquinolin-8-ol.

-

The product can then be isolated and purified by recrystallization or chromatography.

-

Mechanism of Action: Metal Chelation

The biological and analytical applications of 7-Methylquinolin-8-ol are primarily rooted in its ability to act as a bidentate chelating agent. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with a metal ion.[1] The methyl group at the 7-position can influence the stability of these metal complexes through steric and electronic effects.

Caption: Chelation of a metal ion (Mⁿ⁺) by 7-Methylquinolin-8-ol.

Experimental Protocols for Characterization and Application

Determination of pKa by Potentiometric Titration

The pKa values corresponding to the protonation of the quinoline nitrogen and the deprotonation of the hydroxyl group are critical for understanding the pH-dependent chelation behavior of 7-Methylquinolin-8-ol.

Protocol:

-

Solution Preparation: Prepare a standard solution of 7-Methylquinolin-8-ol in a suitable solvent mixture (e.g., dioxane-water) to ensure solubility. Also, prepare standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).[8]

-

Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature using a water bath.[9]

-

Titration Procedure:

-

Titrate a known volume of the 7-Methylquinolin-8-ol solution with the standardized strong base.

-

Record the pH after each addition of the titrant.

-

Perform a blank titration of the solvent mixture with the strong base.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.

Determination of Metal-Ligand Stability Constants using UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a powerful technique to study the formation of metal complexes and determine their stability constants.[10]

Protocol:

-

Solution Preparation: Prepare stock solutions of 7-Methylquinolin-8-ol and the metal salts of interest (e.g., CuSO₄, FeCl₃, ZnCl₂) in a suitable buffer solution with a constant ionic strength.[10]

-

Spectral Scans: Record the UV-Vis spectrum of the free ligand. Then, in a series of experiments, add increasing concentrations of the metal salt to a constant concentration of the ligand and record the spectrum after each addition.

-

Data Analysis: The formation of the metal complex will result in changes in the absorption spectrum (e.g., a shift in λmax or a change in molar absorptivity). By analyzing these changes as a function of the metal ion concentration, the stoichiometry and the stability constant (log β) of the complex can be determined using methods such as the mole-ratio method or Job's plot.[11]

Potential Applications

The unique properties of 7-Methylquinolin-8-ol position it as a valuable compound in several research areas:

-

Analytical Chemistry: Its ability to form colored or fluorescent complexes with metal ions makes it a potential reagent for the spectrophotometric or fluorometric determination of trace metals.[12]

-

Medicinal Chemistry: As a derivative of 8-hydroxyquinoline, it holds promise for the development of novel therapeutic agents. The parent compound and its derivatives have been investigated for their anticancer, antimicrobial, and neuroprotective properties, which are often linked to their ability to modulate metal ion homeostasis.[1] The 7-methyl substituent can enhance cellular uptake and modify the biological activity.

-

Catalysis: Metal complexes of 7-Methylquinolin-8-ol could serve as catalysts in various organic transformations. The ligand can stabilize the metal center and influence its catalytic activity and selectivity.

Conclusion

7-Methylquinolin-8-ol is a strategically important derivative of 8-hydroxyquinoline with significant potential in diverse scientific fields. Its synthesis is achievable through well-established organic reactions, and its metal-chelating properties can be thoroughly characterized using standard analytical techniques. This guide provides a foundational framework for researchers to explore the full potential of this versatile molecule. Further investigation into its specific biological activities and the stability of its metal complexes will undoubtedly open new avenues for its application in drug discovery and materials science.

References

- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link not available]

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link not available]

- 7-Nitroquinolin-8-ol|CAS 18472-01-0. Benchchem. [Link not available]

- UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. [Link]

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- An In-depth Technical Guide to the Solubility of 7-Methylquinoline. Benchchem. [Link not available]

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link not available]

- Application Notes: Synthesis of 7-Methyl-8-nitroquinoline. Benchchem. [Link not available]

-

Skraup reaction. Wikipedia. [Link]

- Stability constants of some sterically hindered bis-(8-quinolinolato)copper(II) complexes. Analytica Chimica Acta. [Link not available]

- Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative.

- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link not available]

- Synthesis of derivatives of quinoline. SciSpace. [Link not available]

- Process for preparing quinoline bases.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link not available]

-

7-Methyl 8-nitroquinoline. Cheméo. [Link]

- Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST. [Link not available]

- Calculated stability (log b) constants of Cu 2+ complexes.

- Stability constants for copper complexes. [Link not available]

- Stability Constants of Metal Complexes in Solution. SciSpace. [Link not available]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

-

Stability constants of complexes. Wikipedia. [Link]

-

7-Methylquinolin-8-ol. PubChem. [Link]

- Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration. Assiut University. [Link not available]

-

8-Methylquinoline. PubChem. [Link]

- Spectrophotometric study on stability constants of copper(II) complex with 1-amidino-O-methylurea. JOCPR. [Link not available]

-

Molar absorption coefficients and stability constants of Zincon metal complexes for determination of metal ions and bioinorganic applications. PubMed. [Link]

-

Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. PubMed. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

- Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. RJPBCS. [Link not available]

- SPECTROPHOTOMETRIC COMPLEXATION STUDY OF 8- HYDROXYQUINOLINEWITH PB2+METAL ION. RA College. [Link not available]

-

Potentiometric titration of metal ions in ethanol. PubMed. [Link]

- The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox.

- Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titr

-

8-hydroxyquinoline. AERU. [Link]

-

2-Methyl-8-hydroxyquinoline. PubChem. [Link]

- Stability constants of cerium(IV) complexes with 8-hydroxyquinoline and 8-hydroxy-7-iodoquinoline-5-sulfonic acid. MedCrave online. [Link not available]

Sources

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 7-Methylquinolin-8-ol | C10H9NO | CID 594448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. brieflands.com [brieflands.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 11. rac.ac.in [rac.ac.in]

- 12. scispace.com [scispace.com]

The Multifaceted Biological Activities of 7-Methylquinolin-8-ol Derivatives: A Technical Guide for Drug Discovery

Foreword

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] Within this extensive family, derivatives of 8-hydroxyquinoline (8-HQ) have garnered significant attention for their potent metal-chelating properties and consequent biological effects, including antineurodegenerative, anticancer, and antimicrobial activities.[2][3] This technical guide focuses on a specific, yet promising, subset: the derivatives of 7-Methylquinolin-8-ol. By delving into their synthesis, mechanisms of action, and structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential encapsulated within this chemical scaffold. We will explore the causal relationships behind experimental designs and present validated protocols to empower further research and development in this exciting area.

The Central Role of Metal Chelation in Biological Activity

The biological activities of 8-hydroxyquinoline and its derivatives are intrinsically linked to their ability to act as bidentate chelating agents, forming stable complexes with various divalent and trivalent metal ions.[2] The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group at the 8-position create a pincer-like structure that effectively sequesters metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). This metal chelation is not merely a chemical curiosity; it is the cornerstone of their therapeutic effects.

Metal ions are crucial for a vast number of physiological and pathological processes. While essential for the function of many enzymes and proteins, their dysregulation is implicated in numerous diseases.[2] For instance, the accumulation of iron and copper in the brain is associated with oxidative stress and amyloid plaque aggregation in neurodegenerative diseases. In cancer cells, these metals are vital cofactors for enzymes involved in proliferation and DNA synthesis.[3] Similarly, bacteria and fungi rely on a delicate balance of metal ions for their survival and virulence.

7-Methylquinolin-8-ol derivatives exert their biological effects by disrupting this metal homeostasis in pathological settings. By chelating and sequestering these metal ions, they can:

-

Inhibit Metalloenzymes: Deprive essential enzymes in cancer cells or microbes of their necessary metal cofactors, thereby halting critical metabolic processes.[3]

-

Reduce Oxidative Stress: Sequester redox-active metals like iron and copper, preventing them from participating in the Fenton reaction, which generates highly damaging reactive oxygen species (ROS).[4]

-

Modulate Signaling Pathways: The complexes formed between the quinoline derivatives and metal ions can themselves be biologically active, influencing cellular signaling pathways that control proliferation, apoptosis, and inflammation.

The addition of a methyl group at the 7-position of the quinoline ring can subtly modify the electronic properties and lipophilicity of the molecule, potentially enhancing its cell permeability and modulating the stability of the metal complexes formed, thereby fine-tuning its biological activity.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the 8-hydroxyquinoline scaffold have shown significant promise as anticancer agents, with their mechanism of action often involving the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that drive cancer cell proliferation.[5][6]

Mechanism of Action: Induction of Apoptosis and Pathway Inhibition

The anticancer effects of these compounds are frequently attributed to their ability to disrupt metal homeostasis within tumor cells. Cancer cells often have a higher demand for metals like iron and copper to support their rapid proliferation and metabolism. By chelating these essential metals, 7-Methylquinolin-8-ol derivatives can inhibit critical metalloenzymes, such as ribonucleotide reductase, which is essential for DNA synthesis and repair.[3]

Furthermore, these compounds are known to induce apoptosis, the cell's natural mechanism for self-destruction, in cancer cells. This can occur through multiple pathways. One key mechanism involves the generation of reactive oxygen species (ROS) due to the formation of redox-active copper complexes, which can lead to DNA damage and trigger the intrinsic apoptotic pathway. This pathway is characterized by the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes that execute cell death. Some quinoline derivatives have also been shown to inhibit topoisomerases, enzymes that are critical for resolving DNA tangles during replication, leading to DNA damage and apoptotic cell death.[7][8][9]

The following diagram illustrates a plausible pathway for the induction of apoptosis by a 7-Methylquinolin-8-ol derivative.

Caption: Proposed mechanism of apoptosis induction by 7-Methylquinolin-8-ol derivatives in cancer cells.

Comparative Cytotoxicity Data

The cytotoxic potential of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC₅₀ values for a series of 2-methyl-8-hydroxyquinoline derivatives, which serve as close structural analogs to 7-methylquinolin-8-ol derivatives, against various human cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 2-Methyl-8-hydroxyquinoline | A549 (Lung) | > 50 |

| 5,7-Dichloro-2-methyl-8-hydroxyquinoline | A549 (Lung) | 2.2 |

| 5,7-Dibromo-2-methyl-8-hydroxyquinoline | A549 (Lung) | 5.8 |

| 2-Methyl-8-hydroxyquinoline-Naphthoquinone Hybrid | MCF-7 (Breast) | 1.8 |

| 2-Methyl-8-hydroxyquinoline-Naphthoquinone Hybrid | A549 (Lung) | 1.1 |

| 2-Methyl-8-hydroxyquinoline-Naphthoquinone Hybrid | C-32 (Melanoma) | 2.3 |

| 2-Methyl-8-hydroxyquinoline-Naphthoquinone Hybrid | SNB-19 (Glioma) | 2.0 |

Data synthesized from multiple sources for illustrative purposes.[5][6]

Structure-Activity Relationship (SAR)

The anticancer activity of 8-hydroxyquinoline derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring.[3]

-

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, at the 5 and 7 positions often enhances cytotoxic activity.[5] This is likely due to increased lipophilicity, which improves cell membrane penetration, and modulation of the electronic properties of the chelating moiety.

-

Substitution at the 2-position: As seen in the table, the introduction of a methyl group at the 2-position, combined with other modifications, can lead to potent anticancer activity.[6]

-

Hybrid Molecules: Creating hybrid molecules that link the 8-hydroxyquinoline scaffold to other known anticancer pharmacophores, such as naphthoquinones, can result in compounds with significantly enhanced potency and potentially novel mechanisms of action.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the 7-Methylquinolin-8-ol derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 8-hydroxyquinoline have a long history of use as antimicrobial agents. Their efficacy stems from their ability to disrupt essential cellular processes in bacteria and fungi, primarily through metal chelation.[10]

Mechanism of Action: Disruption of Microbial Homeostasis

The antimicrobial mechanism of 7-Methylquinolin-8-ol derivatives is multifaceted. By chelating essential metal ions like iron, zinc, and manganese, these compounds can inhibit a wide range of microbial enzymes that are critical for processes such as respiration, DNA replication, and nutrient uptake.[3] The lipophilic nature of the quinoline scaffold allows these molecules to penetrate the microbial cell wall and membrane. The formation of an "unsaturated" metal complex, for example, a 2:1 complex of the quinoline derivative to iron, can be even more potent than the chelating agent alone, as this complex can act as a membrane-active agent, disrupting membrane integrity and leading to cell death.[3]

Caption: A typical experimental workflow for the evaluation of antimicrobial activity.

Comparative Antimicrobial Activity Data

The antimicrobial efficacy of a compound is typically expressed as its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for a series of 7-substituted-8-hydroxyquinoline derivatives against various bacterial strains.

| Compound (Substituent at C-7) | B. subtilis (µg/mL) | S. aureus (µg/mL) | E. coli (µg/mL) | E. ludwigii (µg/mL) |

| 7-(morpholinomethyl)- | >100 | 100 | 70 | 20 |

| 7-(piperidin-1-ylmethyl)- | 10 | 60 | 40 | 10 |

| 7-((4-methylpiperazin-1-yl)methyl)- | 20 | 10 | 10 | 10 |

| 7-((4-ethylpiperazin-1-yl)methyl)- | 40 | 20 | 20 | 10 |

| 7-((4-phenylpiperazin-1-yl)methyl)- | 50 | 40 | 10 | 20 |

| Nitroxoline (Standard) | 20 | 10 | 10 | 10 |

Data adapted from Faydy et al. (2020).[11]

Structure-Activity Relationship (SAR)

The antimicrobial activity of 7-substituted-8-hydroxyquinoline derivatives is highly dependent on the nature of the substituent at the 7-position.

-

Aminoalkyl Groups: The introduction of various aminoalkyl groups via the Mannich reaction is a common strategy to enhance antimicrobial activity.[11]

-

Piperazine Moiety: Derivatives containing a piperazine ring at the 7-position generally exhibit good to excellent antibacterial activity. The substitution on the distal nitrogen of the piperazine ring (e.g., methyl, ethyl, phenyl) can fine-tune the activity against different bacterial strains.[11]

-

Lipophilicity and Charge: The overall lipophilicity and the basicity of the amino group play a crucial role in the compound's ability to penetrate the bacterial cell wall and interact with its targets.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

-

Add 100 µL of the test compound at a starting concentration (e.g., 200 µg/mL in MHB) to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.

-

Column 11 serves as the positive control (broth and inoculum, no compound), and column 12 serves as the negative control (broth only).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of the test bacterium, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be 100 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

The ability of 8-hydroxyquinoline derivatives to chelate metal ions is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13] The brains of patients with these conditions often exhibit an accumulation of iron and copper, which contributes to oxidative stress and the aggregation of pathological proteins like amyloid-beta.

Mechanism of Action: Restoring Metal Homeostasis and Reducing Oxidative Damage

7-Methylquinolin-8-ol derivatives, as potent metal chelators, are proposed to exert neuroprotective effects by:

-

Sequestering Redox-Active Metals: By binding to excess iron and copper in the brain, they prevent these metals from participating in Fenton chemistry, thereby reducing the production of neurotoxic reactive oxygen species.[4]

-

Inhibiting Protein Aggregation: Metal ions like copper and zinc can promote the aggregation of amyloid-beta peptides into toxic oligomers and plaques. Chelating these metals can inhibit this aggregation process.

-

Modulating Signaling Pathways: 8-Hydroxyquinoline derivatives have been shown to protect neuronal cells (such as the human neuroblastoma cell line SH-SY5Y) from various insults, including high glucose-induced toxicity, by modulating pathways related to calcium homeostasis and apoptosis, such as the calpain-calpastatin system.[12][13][14]

Conclusion and Future Perspectives

The 7-Methylquinolin-8-ol scaffold is a versatile and promising platform for the development of novel therapeutic agents. The core of their biological activity lies in their ability to modulate metal ion homeostasis, a fundamental process that is dysregulated in a wide range of diseases. The evidence presented in this guide highlights their significant potential as anticancer, antimicrobial, and neuroprotective agents.

The structure-activity relationships discussed underscore the "tunability" of this scaffold. Through rational chemical modifications, it is possible to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic application. The detailed experimental protocols provided herein offer a validated framework for researchers to further explore the biological activities of novel 7-Methylquinolin-8-ol derivatives.

Future research in this area should focus on:

-

Synthesis of Diverse Libraries: The creation of a wider range of derivatives with systematic modifications will allow for a more comprehensive understanding of the structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their translation into clinical candidates.

-

In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Faydy, M. E., et al. (2020). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. Chemical Data Collections, 31, 100593. [Link]

-

Chen, Y. T., et al. (1999). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Life sciences, 64(9), 813-825. [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157. [Link]

-

Badowska-Rosłonek, K., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(21), 6436. [Link]

-

Faydy, M. E., et al. (2020). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate. [Link]

-

Kaur, D., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific reports, 12(1), 19076. [Link]

-

Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ, 4, e2389. [Link]

-

Wu, R. C., et al. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum (ii) derivatives. RSC Advances, 11(52), 32871-32881. [Link]

-

Abu-Melha, S., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4169. [Link]

-

Di Giovanni, S., et al. (2018). A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. Molecules, 23(10), 2530. [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

-

Kaur, D., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2022). Design, synthesis, antiproliferative and antibacterial evaluation of quinazolinone derivatives. ResearchGate. [Link]

-

Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(1), e03157. [Link]

-

Makhathini, T. P., et al. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed. [Link]

-

Makhathini, T. P., et al. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ResearchGate. [Link]

-

Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. SciSpace. [Link]

-

Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. ResearchGate. [Link]

-

Youdim, M. B. H., & Fridkin, M. (2013). Promise of Neurorestoration and Mitochondrial Biogenesis in Parkinson's Disease with Multi Target Drugs: An Alternative to Stem Cell Therapy. Experimental neurobiology, 22(3), 153. [Link]

-

Kiselev, E., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 48(1), 152-165. [Link]

-

Staszewska-Krajewska, O., et al. (2022). Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II. International Journal of Molecular Sciences, 23(18), 10469. [Link]

-

Rojas, L. B., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6667. [Link]

-

Wang, W., et al. (2021). Apoptosis Triggering, an Important Way for Natural Products From Herbal Medicines to Treat Pancreatic Cancers. Frontiers in Pharmacology, 12, 703995. [Link]

-

Afrin, S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo [4, 3-f] quinoline Derivatives. Molecules, 27(7), 2097. [Link]

-

Kandeel, M. M., et al. (2022). The kinetics of inhibition of Topoisomerase II by the selected compounds 6 a, 6 b, 6 d, and 6 g. ResearchGate. [Link]

-

Sutradhar, S., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. [Link]

-

Kiselev, E., et al. (2011). 7-azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of medicinal chemistry, 54(17), 6106-6116. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (Open Access) Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. (2016) | Wilasinee Suwanjang | 30 Citations [scispace.com]

- 14. researchgate.net [researchgate.net]

chelating properties of 7-Methylquinolin-8-ol with metal ions

An In-depth Technical Guide to the Chelating Properties of 7-Methylquinolin-8-ol with Metal Ions

Foreword

The intricate dance between organic ligands and metal ions is fundamental to advancements across chemistry, biology, and medicine. Within the vast family of chelating agents, 8-hydroxyquinoline (8-HQ) and its derivatives stand out as a "privileged scaffold," renowned for their versatile coordination chemistry.[1][2][3][4] This guide focuses on a specific, yet significant, member of this family: 7-Methylquinolin-8-ol. The introduction of a methyl group at the 7-position subtly modulates the electronic and steric properties of the parent 8-HQ molecule, influencing its lipophilicity, solubility, and the stability of its metal complexes.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a foundational understanding of the coordination chemistry of 7-Methylquinolin-8-ol, detailed experimental protocols for its characterization, and insights into the interpretation of results. Our objective is to equip scientists with the knowledge to harness the unique properties of this compound for applications ranging from selective metal ion sensing and separation to the development of novel therapeutic agents.[1][2][4][5][6]

Part 1: The Core Principles of Chelation

Coordination Chemistry: The Bidentate Embrace

The chelating capability of 7-Methylquinolin-8-ol is rooted in its molecular architecture. Like its parent, 8-hydroxyquinoline, it functions as a bidentate monoanionic ligand. Chelation occurs through the concerted action of two donor atoms:

-

The Phenolic Oxygen: The hydroxyl group at the 8-position is acidic. Upon deprotonation, the resulting phenolate oxygen becomes a primary coordination site.

-

The Quinoline Nitrogen: The nitrogen atom within the quinoline ring possesses a lone pair of electrons, acting as a Lewis base to coordinate with the metal ion.

This dual binding to a single metal ion forms a highly stable five-membered ring, a structural motif known as a chelate ring.[3][4] This "chelate effect" endows the resulting complex with significantly greater thermodynamic stability compared to complexes formed by analogous monodentate ligands.

Caption: Chelation of a metal ion (Mⁿ⁺) by 7-Methylquinolin-8-ol.

The stoichiometry of the resulting complexes (e.g., ML, ML₂, ML₃) is dictated by the coordination number and preferred geometry of the central metal ion.[1][2] For instance, a metal ion with a coordination number of six, like Al³⁺ or Fe³⁺, will typically form a 1:3 (metal:ligand) complex, resulting in a stable octahedral geometry.

Thermodynamics of Complex Formation: Quantifying Stability

The strength of the interaction between 7-Methylquinolin-8-ol and a metal ion is quantified by the stability constant (also known as the formation constant).[7] This equilibrium constant can be expressed in two ways:

-

Stepwise Stability Constant (Kₙ): Represents the equilibrium for the addition of a single ligand to the metal ion or a lower-order complex.

-

M + L ⇌ ML; K₁ = [ML] / ([M][L])

-

ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

-

-

Overall Stability Constant (βₙ): Represents the equilibrium for the formation of the complex from the free metal ion and multiple ligands.

-

M + 2L ⇌ ML₂; β₂ = [ML₂] / ([M][L]²) = K₁ × K₂

-

A higher stability constant value signifies a stronger metal-ligand bond and a more stable complex.[8] The stability is influenced by several factors:

-

The Metal Ion: The stability of complexes with divalent transition metals often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[9]

-

pH: The pH of the medium is critical as it governs the deprotonation of the ligand's hydroxyl group, which is a prerequisite for chelation.

-

Steric Effects: The methyl group at the 7-position can introduce steric hindrance, potentially influencing the binding of very large metal ions or affecting the packing of ligands in higher-order complexes compared to the unsubstituted 8-HQ.

Part 2: Experimental Characterization Protocols

This section provides validated, step-by-step methodologies for the quantitative analysis of metal chelation by 7-Methylquinolin-8-ol.

Protocol 1: Potentiometric Titration for Stability Constant Determination

Expertise & Causality: Potentiometric titration is the gold standard for determining stability constants in solution.[10] The underlying principle, based on the work of Calvin and Bjerrum, is that the chelation of a metal ion by a ligand like 7-Methylquinolin-8-ol releases protons (H⁺) from the ligand's hydroxyl group.[10][11] By meticulously monitoring the pH of the solution as a standard base is added, we can calculate the degree of complex formation and, subsequently, the stability constants.[12][13]

Caption: Workflow for determining stability constants via potentiometry.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Ligand Stock Solution: Prepare a precise concentration (e.g., 1.0 mM) of 7-Methylquinolin-8-ol in a suitable solvent mixture (e.g., dioxane-water or ethanol-water) to ensure solubility.

-

Metal Ion Stock Solution: Prepare standardized stock solutions (e.g., 10.0 mM) of the desired metal salts (e.g., Cu(NO₃)₂, ZnCl₂, NiSO₄) in deionized water.

-

Titrant: Prepare a carbonate-free standardized solution of a strong base (e.g., 0.1 M NaOH or KOH).[14]

-

Acid: Prepare a standardized solution of a strong acid (e.g., 0.1 M HClO₄ or HNO₃).

-

Background Electrolyte: Prepare a concentrated solution (e.g., 1.0 M) of an inert salt (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength throughout the titration.

-

-

Electrode Calibration: Calibrate the pH meter and combined glass electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 9.21) at the desired experimental temperature (e.g., 25.0 ± 0.1 °C).[11][14]

-

Titration Procedure:

-

In a double-walled, thermostatted titration vessel, perform three separate titrations: a. Acid Calibration: A known volume of standard acid and background electrolyte. This determines the exact concentration of the base and the standard potential of the electrode. b. Ligand Protonation: The same as (a), plus a known volume of the ligand stock solution. This titration is used to determine the protonation constants (pKa) of 7-Methylquinolin-8-ol. c. Complex Formation: The same as (b), plus a known volume of the metal ion stock solution (typically at a ligand-to-metal ratio between 2:1 and 5:1).[10][12]

-

Titrate each solution with the standardized base, recording the pH/mV reading after each incremental addition.

-

-

Data Analysis:

-

Use specialized software (e.g., Hyperquad, BEST) to process the titration data.

-

The software calculates the average number of ligands bound per metal ion (n̄) and the negative logarithm of the free ligand concentration (pL) for each point in the complex formation titration.[13]

-

A plot of n̄ versus pL generates the formation curve . The stability constants (log Kₙ) are the values of pL at half-integral values of n̄ (e.g., log K₁ at n̄ = 0.5, log K₂ at n̄ = 1.5).

-

Protocol 2: UV-Visible Spectrophotometry for Stoichiometry Determination

Expertise & Causality: The formation of a metal-ligand complex alters the electronic structure of the ligand, frequently resulting in a distinct color change and a shift in its UV-Vis absorption spectrum.[15] We can leverage this phenomenon to determine the binding stoichiometry using methods like the Mole Ratio Method or Job's Plot of continuous variation.[16] This technique is rapid, requires only small amounts of sample, and provides direct visual and quantitative evidence of complexation.

Step-by-Step Methodology (Mole Ratio Method):

-

Determine λₘₐₓ:

-

Prepare a solution containing the metal ion and 7-Methylquinolin-8-ol in a molar ratio expected to favor complex formation (e.g., 1:5).

-

Scan the absorbance from ~300 to 600 nm to identify the wavelength of maximum absorbance (λₘₐₓ) for the complex, which is distinct from the λₘₐₓ of the free ligand.

-

-

Prepare Sample Series:

-

Prepare a series of solutions in volumetric flasks. In each flask, maintain a constant concentration of the metal ion (e.g., 0.1 mM).[17]

-

Add progressively increasing amounts of the 7-Methylquinolin-8-ol ligand to create a range of molar ratios (e.g., [L]/[M] from 0:1 to 5:1).

-

Ensure the pH is buffered to a value where complex formation is optimal (determined from potentiometric studies or preliminary tests).

-

-

Measure Absorbance: Measure the absorbance of each solution at the predetermined λₘₐₓ of the complex, using a reagent blank (containing all components except the metal ion) to zero the spectrophotometer.[17]

-

Plot and Interpret:

-

Plot the measured absorbance (Y-axis) against the molar ratio [L]/[M] (X-axis).

-

The plot will typically show two linear segments. The point where these lines intersect indicates the stoichiometric ratio of the complex. For example, an inflection point at a molar ratio of 2.0 suggests the formation of an ML₂ complex.

-

Protocol 3: Fluorescence Spectroscopy for High-Sensitivity Detection

Expertise & Causality: 8-HQ derivatives often exhibit weak intrinsic fluorescence due to efficient non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT).[1][2] Upon chelation with certain metal ions, particularly diamagnetic ions with filled d-orbitals (e.g., Zn²⁺, Al³⁺, Mg²⁺), this process is blocked. The resulting rigid complex restricts molecular vibrations, leading to a dramatic increase in fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[18] Conversely, paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺) often quench fluorescence through energy or electron transfer mechanisms.[5] This "on/off" signaling makes 7-Methylquinolin-8-ol a prime candidate for highly sensitive and selective fluorescent chemosensors.

Step-by-Step Methodology (Fluorescence Titration):

-

Instrument Setup:

-

Set the excitation wavelength (λₑₓ) to the absorbance maximum of the ligand or complex.

-